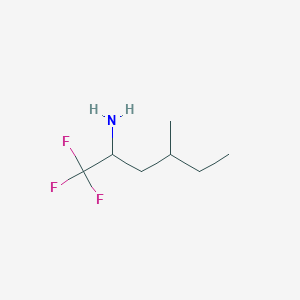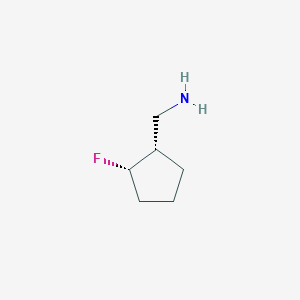
cis-(2-Fluorocyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-(2-Fluorocyclopentyl)methanamine: is an organic compound that features a fluorine atom attached to a cyclopentane ring, which is further bonded to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Fluorocyclopentyl)methanamine can be achieved through several methods. One common approach involves the stereoselective cyclopropanation of 3-aryl-2-vinyl-3-(methoxy)isoindol-1-one using dibromofluoromethane in the presence of saturated aqueous KOH solution and 18-crown-6 in dichloromethane. This is followed by the removal of a bromine atom using Raney nickel and subsequent deprotection steps to generate the amino group on the cyclopropane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as continuous flow reactors and fixed bed reactors, can be applied to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: cis-(2-Fluorocyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
cis-(2-Fluorocyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which cis-(2-Fluorocyclopentyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Dibromocyclopentane: Similar in structure but with bromine atoms instead of fluorine.
cis-1,2-Dimethylcyclopropane: Another cycloalkane with different substituents.
Uniqueness: cis-(2-Fluorocyclopentyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous .
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
[(1S,2S)-2-fluorocyclopentyl]methanamine |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
IWXBLMSYJDSAIL-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)F)CN |
Kanonische SMILES |
C1CC(C(C1)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



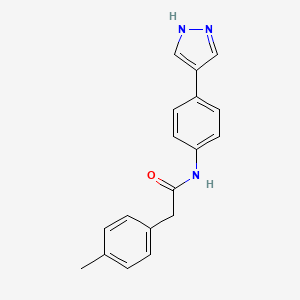
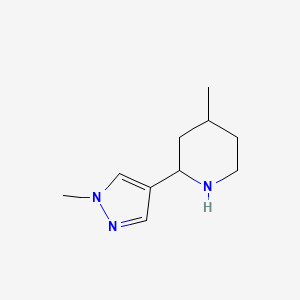
![[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13329261.png)
![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)


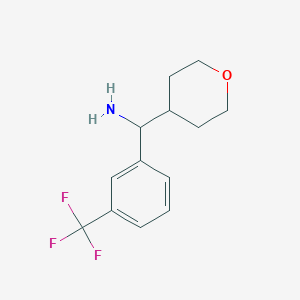


![N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)

